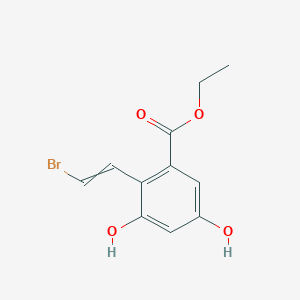
Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoethenyl group attached to the benzene ring, along with two hydroxyl groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate typically involves the bromination of an appropriate precursor, followed by esterification. One common method involves the bromination of 2-ethenyl-3,5-dihydroxybenzoic acid using bromine in the presence of a catalyst. The resulting bromoethenyl derivative is then esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromoethenyl group can be reduced to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-bromoethyl)-3,5-dihydroxybenzoate
- Ethyl 2-(2-chloroethenyl)-3,5-dihydroxybenzoate
- Ethyl 2-(2-iodoethenyl)-3,5-dihydroxybenzoate
Uniqueness
Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate is unique due to the presence of the bromoethenyl group, which imparts specific reactivity and biological activity. Compared to its chloro and iodo analogs, the bromo derivative may exhibit different reactivity patterns and biological effects due to the size and electronegativity of the bromine atom.
Biological Activity
Ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
This compound features a benzoate moiety with hydroxyl groups at positions 3 and 5, along with a bromoethenyl substituent. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Proliferation Modulation : this compound has shown potential in modulating cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent.
Biological Activity Data
Case Studies
Several studies have explored the biological effects of this compound:
- Antioxidant Properties : A study conducted by researchers demonstrated that the compound exhibits significant antioxidant properties by reducing lipid peroxidation levels in vitro. This was assessed using a DPPH radical scavenging assay.
- Cytotoxic Effects on Cancer Cells : In a study involving breast cancer cell lines (e.g., MDA-MB-231), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, suggesting that the compound triggers programmed cell death pathways.
- Metabolic Enzyme Inhibition : Research indicated that the compound inhibits key metabolic enzymes involved in glycolysis and the Krebs cycle. This inhibition was linked to altered energy metabolism within cancer cells, potentially leading to reduced proliferation rates.
Properties
CAS No. |
921882-69-1 |
|---|---|
Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 2-(2-bromoethenyl)-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C11H11BrO4/c1-2-16-11(15)9-5-7(13)6-10(14)8(9)3-4-12/h3-6,13-14H,2H2,1H3 |
InChI Key |
AUJOJXIECPLIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)O)O)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















